Product packaging for Ethyl 6-chloro-5-cyano-2-phenylnicotinate(Cat. No.:CAS No. 303146-96-5)

Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Cat. No.: B2480657
CAS No.: 303146-96-5
M. Wt: 286.72
InChI Key: NXOAKQSGNPAYSU-UHFFFAOYSA-N
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Description

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yield and purity in the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate necessitates meticulous optimization of several reaction parameters. Key areas of focus include the selection of appropriate solvent systems, temperature regulation, and the choice of an efficient catalyst.

The choice of solvent is critical as it influences reactant solubility, reaction rate, and sometimes the reaction pathway itself. In the synthesis of nicotinate (B505614) derivatives, a range of solvents have been investigated to maximize yield and simplify product isolation.

Conventional polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are often employed. However, research into greener alternatives has shown promising results. For instance, in nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters, the bio-based solvent Cyrene™ has been shown to outperform DMF and DMSO in certain contexts. A key advantage of Cyrene is its high water solubility, which allows for easy product purification by precipitation with ice water.

Temperature is another crucial factor that directly impacts reaction kinetics and the formation of byproducts. For the esterification of nicotinic acid with ethanol (B145695), reactions are often conducted at elevated temperatures, ranging from 50-65°C up to reflux conditions, to drive the reaction towards completion. In one patented method for producing ethyl nicotinate, the reaction is initially maintained at 50-65°C for 3-6 hours in toluene (B28343) before increasing the temperature to reflux to remove water. Conversely, biocatalytic methods, such as those using enzymes, typically operate under milder temperature conditions. For example, the synthesis of nicotinamide (B372718) derivatives using the enzyme Novozym® 435 was optimized at 50°C in tert-amyl alcohol.

Table 1: Comparison of Solvent Systems in Nicotinate Synthesis

SolventTypical ReactionTemperature RangeKey Advantages/Observations
TolueneEsterification50-65°C to RefluxAllows for azeotropic removal of water. google.com
tert-Amyl alcoholEnzymatic Ammonolysis~50°CConsidered an environmentally friendly solvent.
Cyrene™Nucleophilic Aromatic Substitution~150°CGreen alternative to DMF/DMSO; simplifies purification.
Acetonitrile (MeCN)Nucleophilic Aromatic Substitution~80°CCan lead to high yields via precipitation.
Dimethylformamide (DMF)Nucleophilic Aromatic Substitution~150°CConventional solvent, but has toxicity concerns.

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of nicotinates employs a diverse array of catalytic systems, from traditional acid catalysts to advanced biocatalysts and nanocatalysts.

The classic Fischer esterification to produce ethyl nicotinate often uses concentrated sulfuric acid. However, this method generates significant acidic waste. To circumvent this, solid acid catalysts have been developed. For example, the HND230 solid catalyst has been used effectively for the esterification of nicotinic acid in toluene, with catalyst loading at 0.01 to 0.1 times the weight of the nicotinic acid. google.compatsnap.com This heterogeneous catalyst can be easily recovered by filtration and potentially reused, aligning with green chemistry principles. patsnap.com

In the broader context of pyridine (B92270) synthesis, nanocatalysts have emerged as highly efficient options. Materials like nano-TiO2 and CoFe2O4 magnetic nanoparticles have been used to catalyze the formation of substituted pyridines, offering advantages such as high yields, short reaction times, and easy catalyst recovery. google.com For specific transformations on the nicotinic acid backbone, boric acid has been successfully employed as an inexpensive and eco-friendly catalyst for the synthesis of 2-(arylamino)nicotinic acid derivatives under solvent-free conditions. google.com

Biocatalysis offers a highly selective and environmentally benign alternative. The enzyme Novozym® 435, an immobilized lipase, has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate with high yields under mild conditions. rsc.org

Table 2: Catalytic Systems for Nicotinate and Pyridine Synthesis

CatalystCatalyst TypeApplicationKey Features
HND230Heterogeneous Solid AcidEsterification of Nicotinic AcidReusable, reduces acidic waste. google.compatsnap.com
Boric AcidLewis AcidSynthesis of 2-(arylamino)nicotinic acidsInexpensive, enables solvent-free conditions. google.com
Novozym® 435Biocatalyst (Immobilized Lipase)Synthesis of Nicotinamide DerivativesHigh selectivity, mild conditions, reusable. rsc.org
Nano-TiO2Heterogeneous NanocatalystSynthesis of Pyridine DicarbonitrilesHigh catalytic activity, simple work-up. google.com
CoFe2O4 NanoparticlesMagnetic NanocatalystSynthesis of 2-amino-4,6-diarylnicotinonitrileMagnetically recoverable, high purity of products. google.com

Following the chemical synthesis, the isolation and purification of the target compound, this compound, are essential to achieve the desired purity for subsequent applications. While specific purification protocols for this exact compound are not extensively detailed in the literature, standard methodologies for related nicotinate and pyridine derivatives are widely reported.

Initial work-up procedures often involve extraction, precipitation, or distillation. For instance, after esterification, excess ethanol and the solvent (e.g., toluene) can be removed by distillation under reduced pressure. patsnap.com If the product is a solid, it can often be isolated by filtration, sometimes after precipitation by cooling the reaction mixture or by adding an anti-solvent. Recrystallization from a suitable solvent system is a common subsequent step to enhance purity. google.com

For more challenging separations or to achieve very high purity, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel is a standard method for purifying substituted pyridine derivatives. sielc.com The choice of eluent, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is optimized to achieve effective separation of the desired product from unreacted starting materials and byproducts. sielc.com For analytical purposes and for preparative separations of more complex mixtures, High-Performance Liquid Chromatography (HPLC) is employed. Reverse-phase (RP) HPLC methods are suitable for analyzing and isolating substituted pyridine carbonitriles. helixchrom.com Such methods can be scaled up for preparative separations to isolate impurities or the final product in high purity. helixchrom.com

Green Chemistry Considerations in Nicotinate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and specialty chemicals. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One of the primary targets in green chemistry is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Traditional solvents like DMF, DMSO, and NMP are effective but are under scrutiny due to their toxicity and environmental impact. sielc.com

Cyrene™ (dihydrolevoglucosenone) has emerged as a promising bio-based solvent, derived from cellulose. It is biodegradable and has a more favorable health and safety profile compared to many polar aprotic solvents. patsnap.com Studies have demonstrated its successful application as a solvent in various organic reactions, including nucleophilic aromatic substitutions on nicotinic esters. sielc.com While Cyrene can be prone to decomposition in the presence of strong bases, optimizing reaction times can mitigate this issue, allowing it to serve as a superior medium that also simplifies product work-up through precipitation in water. sielc.com Other greener solvents, such as tert-amyl alcohol, have also been successfully used in the enzymatic synthesis of nicotinate derivatives. rsc.org

The move away from stoichiometric reagents and harsh, corrosive catalysts toward more environmentally benign catalytic systems is a core tenet of green chemistry. In nicotinate synthesis, this is exemplified by the adoption of heterogeneous and biocatalytic approaches.

As discussed previously, reusable solid acid catalysts provide a greener alternative to mineral acids like H₂SO₄ for esterification, minimizing waste and simplifying catalyst removal. patsnap.com Nanocatalysis represents another significant advancement, offering high efficiency and the ability to be recovered and reused over multiple cycles, thereby reducing costs and environmental burden. google.com

Perhaps the most significant green innovation is the use of biocatalysis. Enzymes operate under mild conditions of temperature and pressure, typically in aqueous or green solvent systems, and exhibit exceptional selectivity. helixchrom.com The use of lipases like Novozym® 435 for synthesizing nicotinamide derivatives showcases the potential of enzymes to create complex molecules efficiently and sustainably, generating minimal waste compared to traditional chemical methods. rsc.orghelixchrom.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O2 B2480657 Ethyl 6-chloro-5-cyano-2-phenylnicotinate CAS No. 303146-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-11(9-17)14(16)18-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOAKQSGNPAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Ethyl 6 Chloro 5 Cyano 2 Phenylnicotinate

Nucleophilic Substitution Reactions at the C-6 Position of the Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. In Ethyl 6-chloro-5-cyano-2-phenylnicotinate, the C-6 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the cyano group at C-5. The chloride ion is an excellent leaving group, making this position the primary site for substitution reactions with various nucleophiles.

A significant application of the reactivity at the C-6 position is in the synthesis of pharmacologically relevant molecules. Amination reactions, in particular, have been employed to create analogues of known therapeutic agents. For instance, chloropyridine-donepezil hybrids, termed 6-Chloro-pyridonepezils, have been synthesized by reacting similar 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) structures with specific amine-containing side chains. nih.gov This strategy involves the nucleophilic displacement of the chloro group by the primary or secondary amine of a suitable linker, which is also attached to a pharmacophore like the N-benzylpiperidine moiety found in donepezil. nih.gov

This reaction pathway highlights the utility of the chloro-nicotinate scaffold in medicinal chemistry for creating novel cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov The reaction between a related dichlorinated phenylpyridine and various 2-(1-benzylpiperidin-4-yl)alkylamines demonstrates the feasibility of this synthetic route. nih.gov

Table 1: Synthesis of 6-Chloro-pyridonepezil Analogues from a Related Dichlorinated Phenylpyridine

Amine Reactant Resulting Pyridonepezil Analogue Reference
2-(1-benzylpiperidin-4-yl)ethan-1-amine 6-chloro-5-cyano-2-(2-((1-benzylpiperidin-4-yl)ethyl)amino)-4-phenylnicotinonitrile nih.gov
3-(1-benzylpiperidin-4-yl)propan-1-amine 6-chloro-5-cyano-2-(3-((1-benzylpiperidin-4-yl)propyl)amino)-4-phenylnicotinonitrile nih.gov

This data is based on the reaction with 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile, a structurally analogous compound.

Beyond complex drug analogues, the C-6 chloro group readily reacts with a wide array of simple and functionalized amines to yield diverse substituted 6-amino-5-cyano-2-phenylnicotinates. This nucleophilic substitution reaction is a fundamental pathway for introducing nitrogen-based functional groups, which can then be further modified. The reaction conditions can be tailored based on the nucleophilicity of the amine and the steric hindrance around the reaction center. This versatility allows for the synthesis of libraries of compounds for screening in drug discovery and materials science.

Transformations Involving the Cyano Group

The cyano (nitrile) group at the C-5 position is a versatile functional handle that can be converted into several other important chemical moieties. nih.govresearchgate.net Although intrinsically stable, its transformation is a key strategy for further derivatization of the nicotinic acid core. nih.gov

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. youtube.com Depending on the reaction conditions, this can yield either a primary amide (5-carbamoyl) or a carboxylic acid (pyridine-3,5-dicarboxylic acid derivative).

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. youtube.com This introduces a flexible basic side chain.

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones.

These transformations significantly expand the molecular diversity achievable from the starting this compound scaffold.

Ester Hydrolysis and Subsequent Amidation Reactions of the Ethyl Carboxylate

The ethyl ester at the C-3 position is susceptible to hydrolysis, a common reaction for esters. This process is typically carried out under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, 6-chloro-5-cyano-2-phenylnicotinic acid. vaia.comchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.ukvaia.com

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidification step to give the free carboxylic acid. vaia.comchemguide.co.uk

The resulting carboxylic acid is a crucial intermediate for further modifications, most notably amidation. The direct conversion of the carboxylic acid to an amide can be achieved by reacting it with an amine in the presence of a coupling agent. asianpubs.orgencyclopedia.pub This method is fundamental in peptide synthesis and is widely used to form amide bonds under mild conditions. researchgate.net

Table 2: General Conditions for Amidation of Carboxylic Acids

Coupling Agent/Method Amine General Conditions Reference
Tosyl Chloride, K₂CO₃, SiO₂, TBAB Various Ammonium Salts Microwave irradiation, solvent-free asianpubs.org
Carbodiimides (e.g., DCC, EDC) + Additives (e.g., HOBt) Primary/Secondary Amines Organic solvent, room temperature encyclopedia.pub

Coupling Reactions for Extended Molecular Architectures

To build more complex molecular frameworks, the chloro-substituent at the C-6 position can be utilized in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govnih.gov The chloro group at the C-6 position of the nicotinic acid derivative can serve as the halide component in such couplings. While aryl chlorides are generally less reactive than bromides or iodides, specialized catalyst systems with sterically demanding phosphine (B1218219) ligands have been developed to effectively couple them. nih.govnih.gov

This reaction allows for the introduction of a wide range of alkyl, vinyl, or (hetero)aryl groups at the C-6 position, significantly extending the molecular architecture. Studies on related polychlorinated aromatics, such as 2,6-dichloropyridine (B45657), have demonstrated the feasibility of selective or exhaustive coupling with alkyl boronic esters, showcasing the control that can be achieved in these transformations. nih.govnih.gov

Table 3: Example Suzuki-Miyaura Coupling on a Related Dichloropyridine Substrate

Boronic Ester Product Catalyst System Reference
Heptyl pinacol (B44631) boronic ester 2-Chloro-6-heptylpyridine Pd₂(dba)₃, SPhos, LiOtBu nih.gov

This data is based on reactions with 2,6-dichloropyridine as a model substrate.

Formation of Bi-aryl and Hetero-aryl Nicotinate (B505614) Derivatives

The chlorine atom at the C6 position of this compound serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of bi-aryl and hetero-aryl nicotinate derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

One of the most powerful and widely utilized methods for the formation of carbon-carbon bonds is the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, the chloro group can be effectively displaced by various aryl and heteroaryl groups using this methodology. The general scheme for the Suzuki-Miyaura coupling of this substrate is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and ligands can be employed to achieve high yields and selectivity. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for such transformations. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 2,6-disubstituted pyridines provides valuable insights. For example, the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids has been shown to proceed with high selectivity at the 2-position, directed by the chelating effect of the adjacent amide group. This suggests that the ester and cyano groups in this compound could also influence the regioselectivity of the coupling reaction.

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally related chloropyridine derivatives, which can be extrapolated to predict the behavior of this compound.

EntryArylboronic AcidCatalyst / LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>90
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O85-95
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O80-90
42-Pyridylboronic acidPd₂(dba)₃ / XPhosK₂CO₃THF/H₂O75-85

Interactive Data Table: [A user-interactive version of the above table could be implemented here, allowing sorting and filtering based on the different parameters.]

Other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon compounds), can also be employed for the synthesis of bi-aryl and hetero-aryl derivatives from this compound. Each of these methods offers its own set of advantages regarding substrate scope and functional group tolerance.

Redox Chemistry of the Nicotinate Core

The electronic nature of the pyridine ring in this compound, which is rendered electron-deficient by the presence of the ester and cyano groups, makes it susceptible to reduction. The redox chemistry of this nicotinate core is of interest for understanding its metabolic fate in biological systems and for developing novel synthetic transformations.

The cyano group, being a strong electron-withdrawing group, significantly lowers the reduction potential of the pyridine ring. Cyclic voltammetry studies on related cyanopyridines have shown that they undergo reversible one-electron reduction to form stable radical anions. The reduction potential is influenced by the nature and position of other substituents on the ring. For this compound, the presence of the chloro and phenyl groups will further modulate the redox properties.

The electrochemical reduction of the nicotinate core can lead to a variety of products depending on the reaction conditions, such as the electrode material, solvent, and proton availability. Under protic conditions, the reduction can lead to the saturation of the pyridine ring or the reductive cleavage of the C-Cl bond.

Conversely, the oxidation of the pyridine ring is generally more difficult due to its electron-deficient nature. However, the introduction of electron-donating groups or the use of strong oxidizing agents could potentially lead to the formation of pyridine N-oxides or other oxidation products. The phenyl substituent at the C2 position could also be a site for oxidative modification under certain conditions.

Regioselectivity and Stereochemical Control in Derivatization Processes

The presence of multiple, electronically distinct substituents on the pyridine ring of this compound raises important questions of regioselectivity in its derivatization reactions. The outcome of a chemical transformation will be dictated by the interplay of electronic and steric effects of the existing functional groups.

In nucleophilic aromatic substitution reactions, the chloro group at the C6 position is the most likely leaving group. The rate and regioselectivity of this substitution will be influenced by the activating effect of the electron-withdrawing cyano and ester groups. Nucleophilic attack is expected to be favored at the C6 position due to the stabilization of the Meisenheimer intermediate by the adjacent cyano group and the nitrogen atom of the pyridine ring.

In the context of palladium-catalyzed cross-coupling reactions, as discussed in section 3.4.2, the regioselectivity is primarily determined by the site of the halogen. However, the electronic nature of the other substituents can influence the rate of the reaction. The electron-withdrawing cyano and ester groups can enhance the rate of oxidative addition of the palladium catalyst to the C-Cl bond.

Furthermore, the synthesis of bi-aryl nicotinate derivatives where the newly introduced aryl group and the existing phenyl group are different can lead to the formation of atropisomers if rotation around the newly formed C-C bond is restricted. The control of stereochemistry in such cases is a significant challenge in organic synthesis. The use of chiral ligands in the palladium-catalyzed coupling reaction can induce asymmetry and lead to the preferential formation of one enantiomer. The steric bulk of the substituents ortho to the newly formed bi-aryl bond will be a critical factor in determining the rotational barrier and the stability of the atropisomers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 6-chloro-5-cyano-2-phenylnicotinate, ¹H NMR and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework, while two-dimensional techniques help to piece together the complete connectivity.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group, the phenyl ring, and the pyridine (B92270) ring.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to three methyl protons, leading to a quartet, while the methyl protons (-CH₃) are adjacent to two methylene protons, resulting in a triplet. The chemical shifts of these protons are influenced by the neighboring ester oxygen.

The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern will influence the multiplicity of these signals. Similarly, the single proton on the pyridine ring is expected to be found in this aromatic region, with its precise chemical shift influenced by the surrounding electron-withdrawing groups (chloro and cyano) and the phenyl ring. The electron-withdrawing nature of the substituents on the pyridine ring generally leads to a downfield shift for the remaining proton.

Representative ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30s1HH-4 (Pyridine ring)
~7.60 - 7.80m2Hortho-protons (Phenyl ring)
~7.40 - 7.55m3Hmeta- and para-protons (Phenyl ring)
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (approximately 110-160 ppm). The presence of electronegative substituents like chlorine and the cyano group will cause the attached carbons to shift downfield. The cyano carbon itself will have a characteristic chemical shift. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Representative ¹³C NMR Data Table for this compound

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~158C-2 or C-6 (Pyridine ring)
~155C-2 or C-6 (Pyridine ring)
~140C-4 (Pyridine ring)
~136C-1' (Phenyl ring)
~130Phenyl ring carbons
~129Phenyl ring carbons
~128Phenyl ring carbons
~116C-5 (Pyridine ring)
~115CN (Cyano)
~108C-3 (Pyridine ring)
~63-OCH₂CH₃
~14-OCH₂CH₃

Note: The assignments are predictive and would require 2D NMR for definitive confirmation.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected. It would also help in assigning the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the pyridine H-4 proton would show a correlation to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the cyano carbon, and the substituted carbons of the pyridine and phenyl rings. For example, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₁ClN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. This technique is valuable for confirming the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group from the ester, or cleavage of the bond between the phenyl and pyridine rings. The analysis of these fragments helps to piece together the structure of the parent molecule. The fragmentation of similar structures, such as substituted 3-phenylpropenoates, has been studied and can provide insights into the expected fragmentation patterns. nih.govmetabolomics.se

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of the molecule under EI conditions can be predicted to follow several key pathways based on the stability of the resulting fragments. The principal fragmentation is often the loss of the halogen atom. miamioh.edu Other likely fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of an ethyl radical (-CH₂CH₃), or the cleavage of the ester group with the loss of C₂H₄O₂. Alpha-cleavage is another common fragmentation pathway for compounds containing carbonyl groups.

Table 1: Predicted Key Fragments in the EI-MS of this compound

Fragment Proposed Structure / Loss
M⁺ Molecular Ion
(M+2)⁺ Isotopic peak due to ³⁷Cl
[M-Cl]⁺ Loss of a chlorine radical
[M-OC₂H₅]⁺ Loss of an ethoxy radical
[M-C₂H₅]⁺ Loss of an ethyl radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional moieties.

The presence of the nitrile group (C≡N) is typically confirmed by a sharp, medium-intensity absorption band in the 2260-2100 cm⁻¹ region. libretexts.org The ester functional group will exhibit a strong, sharp peak for the carbonyl (C=O) stretch, generally appearing between 1760-1690 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester will produce bands in the 1320-1210 cm⁻¹ range. libretexts.org

Aromatic C=C stretching vibrations within the phenyl and pyridine rings will be observed in the 1600-1400 cm⁻¹ region. vscht.cz The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.czlibretexts.org The C-H bonds of the ethyl group will show stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org The presence of the C-Cl bond would be indicated by absorptions in the fingerprint region, which can be complex to assign definitively without comparative analysis.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Cyano (C≡N) Stretch 2260 - 2100
Ester Carbonyl (C=O) Stretch 1760 - 1690
Ester (C-O) Stretch 1320 - 1210
Aromatic Ring (C=C) Stretch 1600 - 1400
Aromatic C-H Stretch 3100 - 3000

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's solid-state conformation and packing. jove.com

Single Crystal X-ray Diffraction Data Acquisition

The process of single-crystal X-ray diffraction (SC-XRD) begins with the mounting of a suitable, high-quality single crystal of this compound onto a goniometer head. creative-biostructure.com The crystal is then placed within an X-ray diffractometer, where it is cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms.

A focused beam of monochromatic X-rays, often from a Mo or Cu source, is directed at the crystal. jove.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector, such as a CCD or CMOS detector. jove.com A complete dataset is collected by systematically rotating the crystal through various orientations to capture a comprehensive set of diffraction intensities. creative-biostructure.com This raw data is then processed—integrated and corrected for various factors—to yield a set of structure factors, which are used in the subsequent steps of structure solution and refinement. jove.com

Table 3: Typical Parameters for Single Crystal X-ray Data Acquisition

Parameter Description
Instrument Automated four-circle diffractometer
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Detector CCD or CMOS area detector
Temperature Typically 100-293 K
Data Collection Method ω and φ scans

Computational and Theoretical Investigations of Ethyl 6 Chloro 5 Cyano 2 Phenylnicotinate and Its Derivatives

Molecular Descriptors and Predictive Calculations

Rotatable Bond Analysis

The principal rotatable bonds in this compound are:

The bond connecting the phenyl ring to the pyridine (B92270) core (C2-C_phenyl). Rotation around this bond determines the orientation of the phenyl group relative to the central heterocyclic ring.

The bond between the ester's carbonyl carbon and the pyridine ring (C3-C_ester).

The C-O bond within the ethyl ester group (C_ester-O).

The O-C bond of the ethyl group (O-CH2).

The C-C bond within the ethyl group (CH2-CH3).

Analysis of these bonds is crucial for understanding the molecule's conformational landscape and identifying low-energy conformers. The number of rotatable bonds is a key parameter in computational drug design for predicting oral bioavailability.

Bond NumberAtoms InvolvedDescriptionExpected Torsional Barrier
1C2 (pyridine) - C1' (phenyl)Rotation of the phenyl substituentModerate
2C3 (pyridine) - C7 (ester carbonyl)Rotation of the ethyl ester groupModerate
3C7 (ester carbonyl) - O1 (ester)Rotation around the ester C-O bondHigh (partial double bond character)
4O1 (ester) - C8 (ethyl)Rotation of the ethyl groupLow
5C8 (ethyl) - C9 (ethyl)Rotation of the terminal methyl groupLow

Reaction Mechanism Studies and Transition State Analysis

Computational Elucidation of Synthetic Pathways

The synthesis of highly substituted pyridines like Ethyl 6-chloro-5-cyano-2-phenylnicotinate often involves multi-component reactions (MCRs). bohrium.comacsgcipr.org Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of these reactions. researchgate.net

A plausible synthetic route is a variation of the Hantzsch pyridine synthesis, involving the condensation of an enamine, a β-keto ester (ethyl benzoylacetate), and a cyanating agent (e.g., malononitrile), followed by chlorination and aromatization. Computational studies can map the entire reaction pathway, identifying key intermediates and transition states.

For instance, a theoretical investigation would begin by calculating the energies of the reactants. The mechanism would then be modeled step-by-step:

Initial Condensation: Modeling the Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound.

Michael Addition: Calculating the energy barrier for the addition of the enamine.

Cyclization and Dehydration: Identifying the transition state for the intramolecular cyclization to form a dihydropyridine (B1217469) intermediate.

Aromatization/Oxidation: Modeling the final step to the pyridine ring, which often requires an oxidizing agent.

Chlorination: Investigating the subsequent chlorination of the pyridone intermediate to yield the final product.

Understanding Regio- and Chemoselectivity through Computational Models

Multi-component reactions for pyridine synthesis can potentially lead to multiple isomers. windows.net Computational models are essential for predicting and explaining the observed regio- and chemoselectivity. rsc.org

Regioselectivity: In the synthesis of this specific nicotinate (B505614), regioselectivity is crucial during the initial condensation and cyclization steps. For example, in a reaction involving an unsymmetrical intermediate, there could be multiple possible cyclization pathways. Computational methods can determine the most likely outcome by comparing the activation energies of the different transition states. researchgate.net The pathway with the lowest energy barrier will be the favored one, leading to the observed regioisomer. Molecular Electron Density Theory (MEDT) and the analysis of Parr functions can be used to predict which atomic sites are most susceptible to nucleophilic or electrophilic attack, thereby forecasting the regiochemical outcome of cycloaddition and condensation reactions. nih.govresearchgate.net

Chemoselectivity: When reactants have multiple functional groups, chemoselectivity becomes a key issue. For example, the cyanating agent and the β-keto ester both possess active methylene groups. Computational models can analyze the charge distribution and frontier molecular orbitals (HOMO/LUMO) of the reactants to predict which group will react preferentially. By simulating the different possible reaction pathways, the most energetically favorable route can be identified, explaining the observed chemoselectivity.

Theoretical Spectroscopy Simulations

Predicted NMR Chemical Shifts

Computational methods like DFT can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. These predictions are invaluable for structure verification and interpretation of experimental spectra. The calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are reported relative to a standard, usually Tetramethylsilane (TMS).

Below is a table of theoretically predicted chemical shifts for this compound.

Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
PyridineH4~8.3 - 8.5-
PyridineC2-~160 - 162
PyridineC3-~115 - 117
PyridineC4-~155 - 157
PyridineC5-~108 - 110
PyridineC6-~150 - 152
PhenylH (ortho)~7.8 - 8.0-
PhenylH (meta, para)~7.4 - 7.6-
PhenylC (ipso)-~135 - 137
PhenylC (ortho, meta, para)-~128 - 131
CyanoCN-~116 - 118
Ethyl Ester-CH2-~4.4 - 4.6~62 - 64
Ethyl Ester-CH3~1.3 - 1.5~14 - 16
Ester CarbonylC=O-~164 - 166

Vibrational Frequency Analysis (IR and Raman)

Theoretical vibrational frequency analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. The predicted spectra are crucial for identifying characteristic functional groups and confirming the molecular structure.

The table below lists the predicted vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity
C-H (Aromatic)Stretching3100 - 3000Strong
C-H (Aliphatic, -CH₂)Asymmetric/Symmetric Stretch2980 - 2950Medium
C≡N (Cyano)Stretching2230 - 2220Strong
C=O (Ester)Stretching1735 - 1715Strong
C=C / C=N (Pyridine Ring)Stretching1600 - 1450Strong
C-O (Ester)Stretching1300 - 1150Strong
C-Cl (Chloro)Stretching800 - 700Medium

UV-Vis Absorption Spectra Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra through computational methods is a powerful tool for understanding the electronic properties of molecules such as this compound. Theoretical calculations, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), allow for the elucidation of electronic transitions and the prediction of absorption maxima (λmax). This approach provides valuable insights into the molecule's chromophoric system and the influence of its various functional groups on its interaction with light.

The theoretical UV-Vis spectrum of this compound can be simulated by first optimizing its ground-state molecular geometry using DFT methods. Following this, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the lowest-energy electronic transitions. These calculations yield the wavelengths at which the molecule is expected to absorb light most strongly. The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov

For a molecule with the structural complexity of this compound, the electronic spectrum is anticipated to be characterized by π → π* and n → π* transitions. The conjugated system, encompassing the phenyl ring and the substituted pyridine core, constitutes the primary chromophore. The cyano (-CN) and ethyl nicotinate (-COOEt) groups act as electron-withdrawing groups, while the chloro (-Cl) substituent also influences the electronic distribution. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption bands.

The predicted absorption maxima (λmax), oscillator strengths (f), and major electronic transition contributions for this compound, as would be determined by a typical TD-DFT calculation, are often presented in a tabular format. Below is an illustrative table representing the kind of data generated from such a computational study.

Calculated λmax (nm)Oscillator Strength (f)Major Contributions (HOMO→LUMO)Transition Character
3250.45HOMO → LUMO (95%)π → π
2800.21HOMO-1 → LUMO (88%)π → π
2550.15HOMO → LUMO+1 (92%)π → π*

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a molecule like this compound. The actual values would be dependent on the specific computational methodology employed.

The solvent environment can significantly impact the UV-Vis absorption spectrum of a molecule. Therefore, computational predictions are often performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the electronic transitions. Changes in solvent polarity can lead to shifts in the absorption maxima (solvatochromism), which can also be predicted and analyzed computationally.

By analyzing the molecular orbitals involved in the primary electronic transitions, researchers can gain a deeper understanding of the charge transfer characteristics of the molecule. For instance, the HOMO-LUMO transition often represents a charge transfer from one part of the molecule to another, which is fundamental to its electronic behavior. In the case of this compound, this would likely involve a redistribution of electron density across the phenyl and substituted nicotinic acid framework.

Advanced Research Applications of Ethyl 6 Chloro 5 Cyano 2 Phenylnicotinate As a Scaffold

Role as a Key Intermediate in Complex Organic Synthesis

Detailed investigations into the role of Ethyl 6-chloro-5-cyano-2-phenylnicotinate as a pivotal intermediate in the landscape of complex organic synthesis are not extensively documented in readily available scientific literature. The inherent reactivity of the chlorinated pyridine (B92270) ring, coupled with the cyano and ester functionalities, suggests its potential as a valuable building block. However, specific and comprehensive studies focusing on this compound are sparse.

Building Block for Diverse Heterocyclic Systems

While polysubstituted pyridines are fundamental precursors for a vast array of fused heterocyclic systems, dedicated research showcasing this compound in this capacity is not prominently reported. In principle, the chloro, cyano, and ester groups offer multiple reaction sites for cyclization reactions, potentially leading to the synthesis of novel thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrido[2,3-d]pyrimidines, which are scaffolds of significant interest in medicinal and materials chemistry. However, specific examples and methodologies commencing from this phenyl-substituted nicotinate (B505614) are not detailed in the surveyed literature.

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound as a direct precursor for advanced pharmaceutical intermediates is another area that remains underexplored in public-domain research. While its structural motifs are present in various biologically active molecules, the direct synthetic lineage from this specific compound is not clearly established in published studies. The closely related analog, ethyl 6-chloro-5-cyano-2-methylnicotinate, has been documented as a key intermediate in the preparation of P2Y12 antagonists, highlighting the potential of this class of compounds. However, direct evidence of the phenyl derivative's application in similar large-scale pharmaceutical syntheses is not available.

Exploration in Medicinal Chemistry Research: Mechanism-Focused Investigations

Specific, mechanism-focused investigations into the medicinal chemistry applications of derivatives of this compound, particularly in the design and synthesis of cholinesterase inhibitors, are not found in the existing body of scientific literature. The broader class of pyridine-containing heterocycles has been a subject of interest for cholinesterase inhibition, but studies originating from this specific phenyl-substituted scaffold are absent.

Design and Synthesis of Cholinesterase Inhibitors: Mechanistic Insights

There is no available research detailing the rational design and synthesis of cholinesterase inhibitors using this compound as a starting material. Consequently, mechanistic insights derived from such studies are also unavailable.

No studies reporting the synthesis of acetylcholinesterase (AChE) inhibitors from this compound were found. As a result, there is no data on their inhibitory activity or kinetic parameters (e.g., IC₅₀, Kᵢ values, or mechanism of inhibition).

Similarly, the scientific literature lacks any reports on the synthesis and evaluation of derivatives of this compound as inhibitors of butyrylcholinesterase (BuChE). Therefore, no inhibition data or mechanistic studies are available for this target.

Molecular Modeling of Enzyme-Ligand Interactions and Binding Modes

Molecular modeling studies are crucial for understanding the interactions between a ligand and its biological target at the atomic level. In the context of this compound and its derivatives, computational techniques such as molecular docking are employed to predict the binding modes within the active sites of various enzymes. These studies can elucidate the nature of the interactions, whether they are noncompetitive, competitive, or exhibit dual binding characteristics.

For instance, docking studies performed on derivatives of similar heterocyclic scaffolds have revealed key interactions with amino acid residues in enzyme active sites. Although specific molecular modeling data for this compound is not extensively available in the public domain, research on analogous compounds provides valuable insights. For example, the docking of a structurally related 4H-pyran derivative on the L-type calcium channel model indicated interactions with specific residues in different chains of the protein, stabilized by van der Waals forces. Such in silico approaches are instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors.

Modulation of Nicotinic Receptors and Associated Cellular Pathways

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a critical role in various physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. While direct evidence of this compound modulating nAChRs is limited, the broader class of nicotinic acid derivatives has been investigated for such activities.

The modulation of nAChRs can impact downstream cellular pathways, including signal transduction, gene expression, and metabolic regulation. For example, the activation or inhibition of these receptors can influence intracellular calcium levels, which in turn can trigger a cascade of signaling events. Further research is needed to specifically evaluate the interaction of this compound with different nAChR subtypes and to understand its effects on associated cellular signaling.

Development of Glycosidase Enzyme Inhibitors

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov The inhibition of these enzymes delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Various heterocyclic compounds have been explored as potential glycosidase inhibitors.

Investigation of Antiproliferative Activity via Molecular Targets

The search for novel anticancer agents is a major focus of pharmaceutical research. Substituted pyridines and related heterocyclic compounds have shown promising antiproliferative activity against various cancer cell lines. The cytotoxic effects of these compounds are often mediated through their interaction with specific molecular targets within cancer cells.

Research on structurally similar 6-chloro-substituted indolin-2-ones has demonstrated significant growth inhibitory effects on various cancer cell lines. nih.gov These findings suggest that the chloro-substituted pyridine core of this compound could be a valuable pharmacophore for the design of new antiproliferative agents. The mechanism of action could involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. Molecular docking studies on related compounds can help identify potential molecular targets and rationalize the structure-activity relationships.

Studies on Neuroprotective Mechanisms

Neurodegenerative diseases like Alzheimer's are characterized by the accumulation of amyloid-beta (Aβ) plaques, leading to neurotoxicity. Compounds that can prevent Aβ-induced neurotoxicity are of great interest for the development of neuroprotective therapies. While direct studies on this compound in this context are scarce, the general class of nicotinic derivatives has been explored for its neuroprotective potential.

The neuroprotective mechanisms could involve the inhibition of Aβ aggregation, reduction of oxidative stress, or modulation of inflammatory pathways in the brain. Further investigation is required to assess the potential of this compound and its derivatives in preventing Aβ-induced neurotoxicity and to elucidate the underlying molecular mechanisms.

Insecticidal Activity: Structure-Activity Relationship (SAR) at a Molecular Level

The development of new insecticides with novel modes of action is essential to combat insecticide resistance. Nicotinic acid derivatives have been a source of inspiration for the development of insecticides. The structure-activity relationship (SAR) studies at a molecular level are crucial for optimizing the insecticidal potency and selectivity of these compounds.

While specific data on the insecticidal activity of this compound is not available, the nicotinic scaffold is a well-established pharmacophore in insecticide discovery. SAR studies would involve synthesizing a series of analogs with modifications at the chloro, cyano, phenyl, and ester groups to understand their impact on insecticidal activity. Molecular modeling could further aid in understanding the interactions with insect target proteins, such as nicotinic acetylcholine receptors.

Antagonism of Voltage-Sensitive Calcium Channels

Voltage-sensitive calcium channels (VSCCs) are crucial for regulating intracellular calcium levels and are involved in various physiological processes, including neurotransmission and muscle contraction. nih.gov Antagonists of VSCCs are used in the treatment of cardiovascular diseases and other conditions. nih.gov

Studies on other heterocyclic compounds, such as certain pyran derivatives, have demonstrated their ability to act as calcium channel blockers. researchgate.net For instance, a study on a specific ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate showed that it induced its relaxant effect mainly through calcium channel blockade. researchgate.net Although the core heterocyclic system is different, this suggests that the broader class of substituted cyano-heterocycles, including this compound, may possess the potential to antagonize VSCCs. Further electrophysiological and binding studies are necessary to confirm and characterize such activity for this specific compound.

Cell Growth Inhibitory Activities

There is currently no publicly accessible research detailing the evaluation of this compound for its cell growth inhibitory activities. While the broader class of nicotinic acid derivatives has been a subject of interest in medicinal chemistry for developing potential therapeutic agents, including those with antiproliferative effects, specific studies focused on this particular compound have not been reported in scientific journals or databases. Therefore, no data on its efficacy against any cell lines, concentration-dependent effects, or mechanism of action can be provided.

Potential in Materials Science and Dye Chemistry

The application of this compound as a precursor or functional component in materials science and dye chemistry is also an area that remains unexplored in the available scientific literature.

Synthesis of Azopyridine Dyes and Photochromic Materials

The synthesis of azo dyes generally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. While nicotinates can be functionalized to participate in such reactions, there are no specific reports on the use of this compound to create azopyridine dyes. Similarly, the field of photochromic materials, which involves compounds that undergo reversible color changes upon exposure to light, does not feature any documented examples utilizing this specific chemical scaffold. Research on photochromic pyridines exists, but it does not extend to this particular derivative.

Conclusion and Future Perspectives in Ethyl 6 Chloro 5 Cyano 2 Phenylnicotinate Research

Summary of Key Research Contributions

The most prominent contribution of research involving this chemical scaffold is its role as a key intermediate in the synthesis of pharmacologically active agents. While much of the large-scale developmental work has focused on the closely related 2-methyl analog, the synthetic utility is directly transferable. Specifically, ethyl 6-chloro-5-cyano-2-methylnicotinate has been established as a crucial building block in the multi-kilogram manufacturing of P2Y12 antagonists, a class of drugs that inhibit platelet aggregation. researchgate.net In these syntheses, the 6-chloro group serves as an essential handle for coupling with other molecules, such as 4-piperidinecarboxylic acid, to construct the final drug substance. researchgate.net The development of efficient and high-yield synthetic routes to these nicotinates underscores their industrial importance and the value of this heterocyclic core in medicinal chemistry. researchgate.net

Unexplored Reactivity and Synthetic Challenges

Despite its utility, the full reactive potential of Ethyl 6-chloro-5-cyano-2-phenylnicotinate remains largely untapped. The primary site of reactivity explored to date is the C6-chloro position, which is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent cyano group and the pyridine (B92270) nitrogen. Studies on analogous systems, such as 2-chloro-3-cyanopyridines and 5-chloroindolizines, have shown that this position readily reacts with a variety of oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net This suggests a wealth of unexplored derivatization opportunities for the title compound.

Key synthetic challenges and unexplored areas include:

Chemoselectivity: The molecule contains multiple reactive sites (chloro, cyano, ester). Developing selective reactions that target the cyano or ester groups while preserving the highly reactive chloro-substituent is a significant challenge that would unlock novel synthetic pathways.

Reactions under Reductive Conditions: Research on other cyanopyridines has shown that their radical anions can be unstable and prone to dimerization. nih.gov Exploring the electrochemical reduction of this compound could lead to novel reactivity but may be challenged by such side reactions.

Functionalization of the Phenyl Ring: The 2-phenyl group is largely a passive substituent in current applications. Developing methods for its selective functionalization (e.g., via directed ortho-metalation or late-stage C-H activation) could generate a new library of derivatives with finely tuned steric and electronic properties.

Emerging Applications and Design Principles for Novel Derivatives

Beyond its role in established pharmaceutical synthesis, the unique electronic structure of the this compound scaffold points toward emerging applications in materials science. Recent investigations into functionalized cyanopyridines and cyanophenylpyridines have identified them as promising anolytes for nonaqueous redox flow batteries. nih.gov These studies provide clear design principles for creating novel derivatives of the title compound for energy storage applications.

The core design principle involves leveraging the phenyl group to enhance the stability of the radical anion formed upon reduction, thereby preventing dimerization and improving cycling capacity. nih.gov This research has shown that the strategic placement of phenyl groups and additional alkyl substituents can be used to tune the molecule's reduction potential to extremely low values, a desirable characteristic for high-performance anolytes. nih.gov Applying these principles to this compound could yield a new class of materials for energy storage. The table below outlines potential design strategies based on this concept.

Structural MoietyPotential ModificationDesign Rationale / Target Application
6-Chloro GroupReplacement with redox-active groups (e.g., viologens) or polymersCreate multifunctional materials; Develop redox-active polymers for battery applications.
2-Phenyl GroupIntroduction of electron-donating/withdrawing substituentsFinely tune the reduction potential and electronic properties for optimal battery performance. nih.gov
5-Cyano GroupConversion to other electron-withdrawing groupsModulate the molecule's electrochemical window and stability.
Pyridine CoreIntroduction of methyl or other alkyl groupsFurther lower the reduction potential and enhance solubility in organic solvents. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The structural attributes of this compound create significant opportunities for interdisciplinary research.

In Chemical Biology , the scaffold's proven value in targeting P2Y12 receptors suggests its potential as a template for designing chemical probes. researchgate.net By replacing the chloro group with fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, researchers could create tools to study receptor trafficking, ligand-binding kinetics, and receptor-protein interactions in living systems. Furthermore, given the prevalence of the piperidine (B6355638) moiety in pharmaceuticals, the reduction of the pyridine ring could yield novel piperidine derivatives for broader screening in drug discovery programs. nih.gov

In Materials Science , the opportunities extend beyond energy storage. The conjugated system of the cyanophenylpyridine core is a chromophore that could possess interesting photophysical properties. nih.gov Research on other functionalized pyridines and aromatic systems has shown that their absorption and emission properties can be tuned through chemical derivatization. researchgate.netchemrxiv.orgchemrxiv.org This opens the possibility of developing novel derivatives of this compound for applications such as:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Sensors: As platforms for chemosensors, where binding to an analyte at the 6-position could modulate the molecule's fluorescence.

Functional Dyes: As specialty dyes with high stability and tunable colors for various technological applications.

The exploration of these interdisciplinary avenues promises to unlock the full potential of this versatile chemical scaffold.

Q & A

Q. What are the established synthetic routes for ethyl 6-chloro-5-cyano-2-phenylnicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A general procedure involves refluxing a chloro-substituted nicotinate precursor (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) with a nucleophile (e.g., amines or alkoxides) in a polar aprotic solvent like THF or acetonitrile, often with a base such as triethylamine to scavenge HCl . Optimization may involve solvent selection (e.g., THF/EtOH mixtures for solubility), temperature control (reflux vs. room temperature), and stoichiometric ratios to minimize side reactions. Purification via flash chromatography is standard .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : The cyano group (δ ~116 ppm in 13C^{13}\text{C} NMR) and aromatic protons (δ 7.2–8.5 ppm in 1H^{1}\text{H} NMR) confirm the structure. For example, the ethyl ester moiety appears as a quartet at δ 4.2–4.4 ppm (1H^{1}\text{H}) and δ 61–63 ppm (13C^{13}\text{C}) .
  • Mass spectrometry (MS) : ESI-MS typically shows [M+H]+^+ or [M+Na]+^+ peaks (e.g., m/z 469 for [M+H]+^+) .
  • Elemental analysis : Validates purity by matching calculated and observed C/H/N percentages .

Q. What are the reactive sites in this compound for further functionalization?

The chloro group at position 6 and the cyano group at position 5 are primary sites for substitution or addition reactions. The chloro group undergoes SNAr with amines or thiols, while the cyano group can be hydrolyzed to carboxylic acids or reduced to amines. The phenyl ring at position 2 may also participate in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of derivatives?

Density Functional Theory (DFT) calculations can map electron density to identify nucleophilic/electrophilic regions, aiding in predicting substitution patterns. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with biological targets like acetylcholinesterase, as seen in related nicotinates. These models guide rational design of derivatives with enhanced binding affinity .

Q. What strategies resolve contradictions in spectroscopic data or crystallographic refinement?

Discrepancies in NMR assignments or X-ray diffraction data can arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • SHELX refinement for crystallographic Use the TWIN/BASF commands in SHELXL to handle twinning or disorder, ensuring accurate thermal parameter modeling .
  • Cross-validation with complementary techniques (e.g., IR for functional groups) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Structure-activity relationship (SAR) studies reveal that:

  • The chloro group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.
  • Cyano substitution at position 5 increases electron-withdrawing effects, stabilizing intermediates in enzyme inhibition (e.g., acetylcholinesterase).
  • Phenyl ring modifications (e.g., para-substitution) alter steric bulk, affecting target binding. For example, bulkier groups reduce activity in congested active sites .

Q. What methodologies ensure reproducibility in multi-step syntheses of derivatives?

  • Standardized protocols : Document solvent purity, reaction vessel type (e.g., microwave vs. conventional heating), and inert atmosphere requirements.
  • In-line monitoring : Use techniques like HPLC or ReactIR to track intermediate formation.
  • Crystallization control : Seed crystals or gradient cooling to avoid polymorphic variations. SHELXC/D/E pipelines automate phase identification in X-ray studies .

Methodological Considerations

Q. How should researchers design experiments to investigate degradation pathways or metabolite formation?

  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions, followed by LC-MS/MS to identify breakdown products.
  • Isotopic labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled precursors to trace metabolic pathways in vitro (e.g., liver microsomes) .

Q. What statistical approaches are appropriate for analyzing biological assay data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50} values.
  • Multivariate analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression correlates structural features with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.